molecular formula C8H4F3NO5 B118761 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid CAS No. 149707-41-5

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Cat. No.: B118761
CAS No.: 149707-41-5
M. Wt: 251.12 g/mol
InChI Key: MGDZIIULBYARTA-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a fluorinated benzoic acid derivative that belongs to the family of nitrobenzoic acids. It has the molecular formula C8H4F3NO5 and a molecular weight of 251.12 g/mol. This compound is characterized by the presence of three fluorine atoms, a methoxy group, and a nitro group attached to the benzoic acid core.

Mechanism of Action

Target of Action

It’s known that this compound readily forms organotin (iv) complexes , which suggests that it may interact with organotin proteins or enzymes in biological systems.

Mode of Action

The presence of the nitro group in the compound suggests that it might undergo a charge-transfer complex formation , where an electron is transferred from an electron-rich molecule (donor) to an electron-poor molecule (acceptor).

Biochemical Pathways

It’s known that this compound is used as a precursor for the preparation of quinolone derivatives , which are often involved in various biochemical pathways, including DNA synthesis and bacterial growth inhibition.

Result of Action

Given its use as a precursor for quinolone derivatives , it may contribute to the therapeutic effects of these compounds, such as antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. For instance, dust formation should be avoided, and adequate ventilation should be ensured . Also, contact with skin and eyes should be avoided, and personal protective equipment should be used .

Biochemical Analysis

Biochemical Properties

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcriptional machinery, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, which play crucial roles in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4,5-trifluoro-3-methoxybenzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling due to the reactivity of the nitrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.

    Esters: Formed from esterification reactions.

Scientific Research Applications

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Similar in structure but with an additional fluorine atom.

    3,4-Dimethoxybenzoic acid: Contains methoxy groups but lacks fluorine and nitro groups.

Uniqueness

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of three fluorine atoms, a methoxy group, and a nitro group makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDZIIULBYARTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618259
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149707-41-5
Record name 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.0 mL of conc. HNO3 at 0° C. was slowly treated with 10.0 mL of conc. H2SO4, then 4.12 g (20 mmol) of 3-methoxy-2,4,5-trifluoro-benzoic acid. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was poured in to a beaker containing ice. The resulting solid was collected by filtration, washed with cold water and dried to produce 4.0 g (16 mmol, 80%) of 3-methoxy-6-nitro-2,4,5-trifluoro-benzoic acid. LCMS: 252 (M+1)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two

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